9,10-Dimethylacridin-10-ium perchlorate
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Overview
Description
9,10-Dimethylacridin-10-ium perchlorate is a chemical compound known for its unique structural and photophysical properties. It is an acridinium derivative, which means it belongs to a class of compounds that are derived from acridine, a nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its ability to act as a photocatalyst and its interesting reactivity under light irradiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethylacridin-10-ium perchlorate typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually involve:
Solvent: Acetonitrile or another polar aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethylacridin-10-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, especially under light irradiation.
Reduction: The compound can be reduced under specific conditions, often involving electron transfer processes.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and other oxidizing agents. Conditions often involve visible light irradiation.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of acridone derivatives, while reduction can yield dihydroacridine compounds.
Scientific Research Applications
9,10-Dimethylacridin-10-ium perchlorate has a wide range of scientific research applications, including:
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Mechanism of Action
The mechanism by which 9,10-Dimethylacridin-10-ium perchlorate exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the formation of reactive excited states that can participate in various chemical reactions. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
9-Mesityl-10-methylacridinium perchlorate: This compound is similar in structure and also acts as a photocatalyst.
10-Methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate: Another related compound with similar photophysical properties.
Uniqueness
What sets 9,10-Dimethylacridin-10-ium perchlorate apart from these similar compounds is its specific reactivity and efficiency in generating singlet oxygen and facilitating electron transfer reactions. Its unique structural features, such as the dimethyl groups at the 9 and 10 positions, contribute to its distinct photophysical behavior and make it a valuable compound in various research applications.
Properties
CAS No. |
75664-44-7 |
---|---|
Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
9,10-dimethylacridin-10-ium;perchlorate |
InChI |
InChI=1S/C15H14N.ClHO4/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
TUZSMQZJIAEROI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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